3-Methylmorpholine-4-carboximidamide

Description

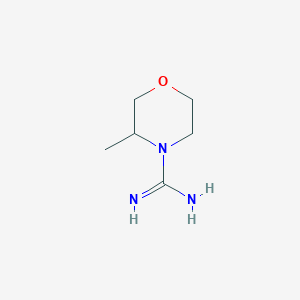

3-Methylmorpholine-4-carboximidamide is a heterocyclic compound featuring a morpholine ring substituted with a methyl group and a carboximidamide functional group. It serves as a key intermediate in the synthesis of pharmacologically active sulfonamide derivatives, particularly in the development of antitumor agents. The compound is synthesized via the reaction of N-carbamimidoylmorpholine-4-carboximidamide hydrochloride (1.60 mmol) in a dimethylformamide/water (7:3) solvent system, yielding 41% after crystallization .

Properties

Molecular Formula |

C6H13N3O |

|---|---|

Molecular Weight |

143.19 g/mol |

IUPAC Name |

3-methylmorpholine-4-carboximidamide |

InChI |

InChI=1S/C6H13N3O/c1-5-4-10-3-2-9(5)6(7)8/h5H,2-4H2,1H3,(H3,7,8) |

InChI Key |

QQDAUKDZYJIYME-UHFFFAOYSA-N |

Canonical SMILES |

CC1COCCN1C(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylmorpholine-4-carboximidamide typically involves the reaction of morpholine derivatives with appropriate reagents. One common method is the reaction of 3-methylmorpholine with cyanamide under controlled conditions to yield the desired carboximidamide derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions: 3-Methylmorpholine-4-carboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation Products: Oxides and hydroxyl derivatives.

Reduction Products: Amines and related compounds.

Substitution Products: Substituted morpholine derivatives.

Scientific Research Applications

3-Methylmorpholine-4-carboximidamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methylmorpholine-4-carboximidamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The compound’s structure allows it to bind to active sites of target proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Key Physicochemical Properties :

- Melting Point : 284–285°C (decomposition).

- Spectral Data :

The compound’s structure is confirmed by HRMS (ESI-TOF), showing a molecular ion peak at m/z 547.1094 ([M+H]⁺), consistent with the formula C₂₂H₂₃ClN₈O₃S₂ .

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 3-Methylmorpholine-4-carboximidamide derivatives are influenced by substituents on the triazine and sulfonamide moieties. Below is a comparative analysis with three analogs (Compounds 8 , 9 , and 10 ) from the same synthetic study .

Structural and Functional Group Variations

- This compound : Contains a morpholine ring and methyl-substituted benzene sulfonamide.

- Compound 8 : Features a 3,5,5-trimethyl-4,5-dihydro-1H-pyrazole group instead of morpholine.

- Compound 9 : Substituted with an indolin-1-yl group.

- Compound 10: Incorporates a 3,4-dihydroquinolin-1(2H)-yl substituent.

Key Observations

Synthetic Efficiency: Compound 9 and 10 exhibit higher yields (45%) compared to Compound 8 (20%), likely due to the stability of indoline/dihydroquinoline substituents during crystallization. The morpholine derivative shows moderate yield (41%), reflecting challenges in isolating polar heterocycles .

Thermal Stability :

- Pyrazole-containing Compound 8 has the highest melting point (291–293°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding from NH groups).

Spectral Trends :

- C=N Stretching (IR) : Shifts from 1590 cm⁻¹ (morpholine) to 1597 cm⁻¹ (pyrazole) indicate electronic effects of substituents on the triazine core.

- ¹H NMR : Pyrazole and indoline substituents introduce distinct aliphatic proton environments (e.g., δ 1.22–1.47 ppm for CH₃ in Compound 8) .

Implications of Substituent Effects

- Morpholine vs. Pyrazole/Indoline : The morpholine ring enhances solubility due to its oxygen atom, whereas pyrazole/indoline groups may improve lipophilicity and membrane permeability.

- Chloro and Methyl Substituents : The 4-chloro-5-methylbenzenesulfonamide moiety (common across all compounds) likely contributes to antitumor activity by interacting with cellular targets like carbonic anhydrases .

Biological Activity

3-Methylmorpholine-4-carboximidamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The carboximidamide functional group contributes to its reactivity and potential interactions with biological targets. The molecular formula can be represented as .

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the context of enzyme inhibition and modulation of biochemical pathways. Its derivatives have been explored for their potential as therapeutic agents.

Key Findings

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with hydroxysteroid 17β-dehydrogenase (HSD17B13) has been highlighted, where inhibition could potentially slow the progression of liver diseases such as nonalcoholic fatty liver disease (NAFLD) .

- Binding Affinity : Interaction studies have shown that this compound may bind to various biological targets, including proteins and nucleic acids. Such interactions are crucial for understanding its therapeutic potential and optimizing efficacy .

- Antimicrobial Activity : The compound's structural features suggest possible applications in developing antimicrobial agents. Its ability to interact with bacterial enzymes could lead to new treatments for infections .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₆H₁₂N₄O | Contains a morpholine ring and carboximidamide group |

| Morpholine-4-carboximidamide | C₅H₈N₄O | Similar structure without methyl substitution |

| Bis(this compound) | C₁₂H₂₄N₈O₂ | Dimeric form with enhanced solubility |

Case Studies

- Inhibition of HSD17B13 : A study demonstrated that compounds similar to this compound could inhibit HSD17B13, leading to reduced hepatic inflammation and fibrosis in murine models . This finding suggests potential therapeutic applications in treating chronic liver diseases.

- Antitumor Activity : Research involving related compounds has indicated antitumor effects against aggressive cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer). Compounds exhibiting similar structures showed significant viability reduction in vitro, indicating that this compound could also possess anticancer properties .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. This includes:

- Modulation of Enzyme Activity : Acting as an inhibitor or modulator for enzymes involved in critical metabolic pathways.

- Influence on Protein Function : Potentially altering the stability or function of proteins through binding interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.